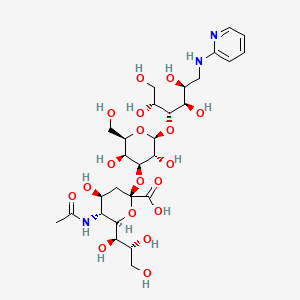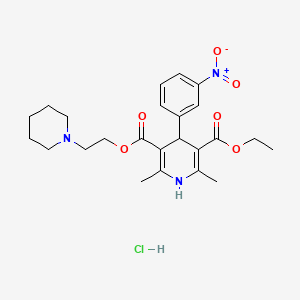
Stizolobate
Overview
Description
Stizolobate is associated with an enzyme known as Stizolobate synthase . This enzyme catalyzes a chemical reaction involving 3,4-dihydroxy-L-phenylalanine and O2, producing 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde . It belongs to the family of oxidoreductases .
Synthesis Analysis
The synthesis of Stizolobate involves the conversion of dihydroxyphenylalanine into stizolobinic acid and stizolobic acid . This process is catalyzed by the Stizolobate synthase enzyme .Molecular Structure Analysis
The molecular structure of Stizolobate is complex. It is a molecular entity and a chemical entity. It is also classified as a hydroxide, oxygen molecular entity, heteroorganic entity, chalcogen molecular entity, and carboxylic acid .Chemical Reactions Analysis
Stizolobate synthase catalyzes a chemical reaction where the two substrates, 3,4-dihydroxy-L-phenylalanine and O2, react to produce 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde .Scientific Research Applications
1. Bioremediation of Soil Contamination
Stizolobium aterrimum has been studied for its potential in soil bioremediation. A study found that the microbiota associated with its rhizosphere can aid in decontaminating soil contaminated with trifloxysulfuron-sodium. This was evident through increased biological activity and higher microbial biomass in rhizosphere soil samples treated with the herbicide. The study concludes that the microbiota plays a significant role in soil decontamination, as evidenced by the growth of sorghum on rhizosphere soil, which was unaffected by the presence of trifloxysulfuron-sodium (Santos et al., 2007).
2. Enhancement of Germination Process
Stizolobium pruriens, also known as Mucuna, was the subject of a study investigating the use of low-frequency ultrasound as an enhancer for its germination process. The study revealed that ultrasound exposure without additional treatments could significantly improve both the germination speed index and the germination vigor of Stizolobium pruriens. This finding suggests the potential of ultrasound in optimizing the germination process of agricultural seeds (Felizardo et al., 2021).
3. Sedative-Hypnotic and Anti-Convulsion Effects
Research on the sedative-hypnotic and anti-convulsion effects of non-levodopa component extract from the seed of Stizolobium Cochinchinensis indicated that this extract possesses significant sedative-hypnotic and anti-convulsion properties. This study provided a basis for the comprehensive utilization of Stizolobium Cochinchinensis in potentially treating convulsion and sleep disorders (Pan Yong, 2009).
Mechanism of Action
properties
IUPAC Name |
4-(2-amino-2-carboxyethyl)-6-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBVNZAEQASKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stizolobate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)
![(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)
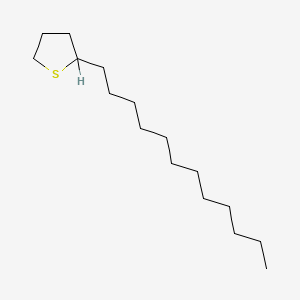

![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)
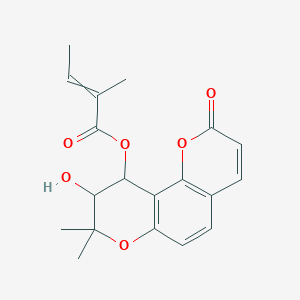

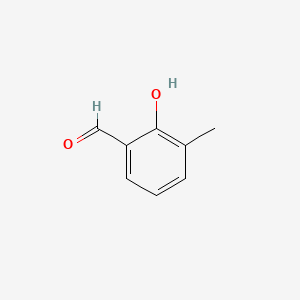
![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)


